![molecular formula C19H17N3O3S B2401543 N-[2-(4-méthoxyphényl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007192-26-8](/img/structure/B2401543.png)

N-[2-(4-méthoxyphényl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

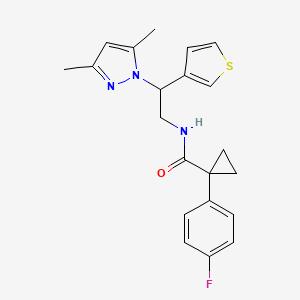

The compound “N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolines . Pyrazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are often used in the design of drug-like small molecules with anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves a “cost-effective” approach, utilizing a pharmacophore hybridization approach . This method is widely used for the design of drug-like small molecules with anticancer properties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra . These techniques allow for the identification of the types of atoms in the molecule, their numbers, and their arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . These reactions are part of a larger synthetic strategy used to create the target compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by various spectroscopic techniques, including 1H, 13C, 2D NMR, and LC-MS . These techniques provide information about the compound’s structure and composition .Mécanisme D'action

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation, angiogenesis, and metastasis . The downstream effects of this inhibition include reduced tumor growth and metastasis .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated using structural bioinformatics methods . The compound met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the reduction of tumor growth . The compound’s high binding affinity for EGFR and VEGFR-2 contributes to these effects .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.

Orientations Futures

There are several future directions for the study of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, future studies could focus on improving its solubility and reducing its toxicity to enhance its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxyphenyl thiosemicarbazone. The resulting compound is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to form the thieno[3,4-c]pyrazole ring. Finally, the benzamide group is introduced by reacting the thieno[3,4-c]pyrazole with benzoyl chloride in the presence of triethylamine.

Applications De Recherche Scientifique

Traitement du cancer du sein triple négatif

Ce composé a été étudié pour son utilisation potentielle dans le traitement du cancer du sein triple négatif (TNBC). Les chercheurs ont utilisé des méthodes de bio-informatique structurelle, y compris la théorie de la fonctionnelle de la densité, l'amarrage moléculaire, la simulation dynamique moléculaire, la pharmacocinétique et les modèles de similarité aux médicaments, pour identifier des inhibiteurs prometteurs d'EGFR/VEGFR-2 à partir du N-(4-méthoxyphényl)-2-[4-(3-oxo-3-phénylprop-1-én-1-yl) phénoxy] acétamide et de six de ses dérivés modifiés .

Activité anticancéreuse

Le composé a été synthétisé et sa structure confirmée par spectroscopie RMN 1H, 13C et spectres LC-MS. L'activité anticancéreuse in vitro du composé titre a été étudiée et a montré des résultats prometteurs .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXZJJWNNCFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)